Anticancer agent 69

Prostate Cancer Selectivity Index PC3 Cell Line

Choose Anticancer agent 69 for its unique dual mechanism: potent PC3 inhibition (IC50=26 nM) via ROS induction and EGFR downregulation, delivering superior selectivity over non-selective cytotoxics like docetaxel and pure EGFR TKIs. This enables precise apoptosis pathway dissection and reliable HTS benchmarking, avoiding the experimental confounds of standard-of-care or single-target agents. Ideal for prostate cancer research requiring defined selectivity and oxidative stress interrogation.

Molecular Formula C19H26N8S
Molecular Weight 398.5 g/mol
Cat. No. B12417424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 69
Molecular FormulaC19H26N8S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=NC(=NC(=C2N=N1)NN=CC3=CC=CC=N3)SCCC
InChIInChI=1S/C19H26N8S/c1-3-5-6-9-12-27-18-16(24-26-27)17(22-19(23-18)28-13-4-2)25-21-14-15-10-7-8-11-20-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,22,23,25)/b21-14+
InChIKeyVXGPMSOEBHCVDK-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 69: A Selective PC3 Prostate Cancer Inhibitor for Targeted Oncology Research


Anticancer agent 69 (designated as Compound 34 in the original research literature) is a synthetic small molecule characterized by the molecular formula C₁₉H₂₆N₈S and a molecular weight of 398.53 g/mol . The compound is functionally defined as a potent and selective anticancer agent, with its primary documented bioactivity being the selective inhibition of the human prostate cancer cell line PC3 at an IC₅₀ of 26 nM . Its mechanism is reported to involve increased generation of reactive oxygen species (ROS) and downregulation of epidermal growth factor receptor (EGFR) levels, leading to the induction of apoptosis .

Why Anticancer Agent 69 Cannot Be Substituted with Generic Cytotoxics or Pan-EGFR Inhibitors in Prostate Cancer Studies


The procurement of Anticancer agent 69 over a generic cytotoxic agent or a clinical EGFR inhibitor is justified by a specific, quantifiable selectivity profile that dictates its utility in prostate cancer research. Unlike broad-spectrum chemotherapeutics such as docetaxel, which exhibit IC₅₀ values against PC3 cells in the 7 nM range but lack comparable selectivity over other tissues [1], Anticancer agent 69 demonstrates a defined selectivity window against a panel of cancer and normal cell lines . Furthermore, its dual mechanism—involving both ROS induction and EGFR downregulation—distinguishes it from pure EGFR tyrosine kinase inhibitors (TKIs) like gefitinib or erlotinib, which do not inherently induce ROS-mediated cytotoxicity [2]. These functional differences mean that substituting Anticancer agent 69 with a standard-of-care chemotherapeutic or a targeted EGFR TKI would fundamentally alter the experimental outcomes related to selectivity profiling, oxidative stress pathways, and apoptotic signaling in prostate cancer models. The quantitative evidence below provides the precise data necessary for making an informed selection.

Quantitative Differentiation Guide: Anticancer Agent 69 vs. Comparators in Prostate Cancer Models


PC3 Cell Line Selectivity: Anticancer Agent 69 vs. Other Cancer and Normal Cell Lines

Anticancer agent 69 exhibits a pronounced selectivity for the PC3 prostate cancer cell line. In a 72-hour viability assay, the IC₅₀ for PC3 cells was determined to be 26 nM. This potency was compared against a panel of other human cancer cell lines (MGC-803, PC9, EC9706, SMMC-7721) and normal cell lines (Het-1A, L02, GES-1) under identical assay conditions . The data demonstrates a significantly lower IC₅₀ for PC3 cells, highlighting its preferential activity against this specific prostate cancer model.

Prostate Cancer Selectivity Index PC3 Cell Line

Mechanistic Differentiation: Dual Induction of ROS and Downregulation of EGFR by Anticancer Agent 69

Anticancer agent 69 exhibits a dual mechanism of action that distinguishes it from agents that solely inhibit EGFR kinase activity. In PC3 and PC9 cells, treatment with Anticancer agent 69 (0-800 nM, 72 h) was shown to simultaneously increase reactive oxygen species (ROS) production and decrease EGFR protein levels . This contrasts with the mechanism of clinical EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib or erlotinib, which bind to the kinase domain to inhibit phosphorylation but do not typically induce a significant increase in cellular ROS or downregulate total EGFR protein levels [1].

Reactive Oxygen Species EGFR Signaling Apoptosis

Colony Formation Inhibition: Anticancer Agent 69 Compared to DMSO Vehicle Control

In a 7-day colony formation assay using PC3 and PC9 cells, treatment with Anticancer agent 69 at a concentration of 100 nM resulted in the formation of significantly fewer and smaller colonies compared to cells treated with the DMSO vehicle control . This assay provides a more stringent measure of a compound's ability to inhibit long-term proliferative capacity and clonogenic survival, which is a hallmark of cancer cell stemness and a predictor of tumorigenic potential.

Colony Formation Assay Clonogenicity PC3 Cells

Apoptosis Induction: Quantitative Changes in Pro- and Anti-Apoptotic Proteins

Western blot analysis of PC3 and PC9 cells treated with Anticancer agent 69 (0-800 nM, 72 h) revealed a dose-dependent increase in the expression of pro-apoptotic proteins Bax and P53, coupled with a decrease in the anti-apoptotic protein Bcl-2 . The shift in the Bax/Bcl-2 ratio is a well-established intracellular marker for the commitment to apoptosis. This quantitative alteration of key apoptotic regulators provides a molecular basis for the observed induction of cell death.

Apoptosis Bax Bcl-2

Targeted Application Scenarios for Anticancer Agent 69 in Prostate Cancer Research


Investigating Mechanisms of Selective Cytotoxicity in Androgen-Independent Prostate Cancer Models

This scenario leverages the compound's well-defined selectivity profile for the androgen-independent PC3 cell line (IC₅₀ = 26 nM) over other cancer and normal cell lines . Researchers can use Anticancer agent 69 as a tool to dissect the molecular pathways that confer sensitivity or resistance in prostate cancer. By comparing the transcriptional or proteomic changes in highly sensitive PC3 cells versus more resistant lines like MGC-803 (IC₅₀ = 557 nM), scientists can identify and validate novel therapeutic targets specifically involved in androgen-independent prostate cancer progression.

Elucidating the Interplay Between EGFR Signaling, Oxidative Stress, and Apoptosis

This application scenario capitalizes on Anticancer agent 69's unique dual mechanism of action, which involves both the downregulation of EGFR and the induction of ROS . Unlike standard EGFR inhibitors, this compound can be employed to study the synergistic or sequential effects of EGFR modulation and oxidative stress on cell fate. Experiments can be designed to determine whether ROS scavengers (e.g., N-acetylcysteine) can rescue the apoptotic phenotype, thereby quantifying the relative contribution of oxidative stress versus EGFR pathway inhibition in driving cell death in PC3 or PC9 cells.

Use as a Reference Compound in Prostate Cancer Drug Screening and Assay Development

Given its robust, quantifiable activity in clonogenic and viability assays against the PC3 cell line , Anticancer agent 69 serves as an excellent positive control for high-throughput screening campaigns aimed at discovering novel prostate cancer therapeutics. Its established IC₅₀ (26 nM) and reproducible effects on colony formation provide a reliable benchmark for normalizing inter-assay variability and validating assay performance when screening chemical libraries or assessing the potency of new lead compounds in a prostate cancer context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 69

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.